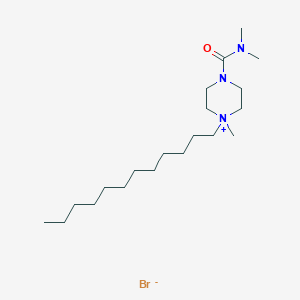
2-Chloro-4-fluoro-5-nitrobenzoyl chloride
Overview
Description
2-Chloro-4-fluoro-5-nitrobenzoyl chloride: is an organic compound with the molecular formula C7H2Cl2FNO3 and a molecular weight of 238.00 g/mol . It is a derivative of benzoyl chloride, characterized by the presence of chloro, fluoro, and nitro substituents on the benzene ring. This compound is typically a colorless to pale yellow crystalline solid and is soluble in organic solvents such as alcohols, ethers, and chlorinated hydrocarbons .
Mechanism of Action
Target of Action
It is known that this compound is an important chemical intermediate in organic synthesis . It contains an aromatic acyl chloride functional group, which can react with other compounds to form esters, amides, and other organic compounds .
Mode of Action
The mode of action of 2-Chloro-4-fluoro-5-nitrobenzoyl chloride is primarily through acylation reactions with other compounds. The acyl chloride functional group in the molecule is highly reactive and can react with a variety of nucleophiles to form esters, amides, and other organic compounds .
Biochemical Pathways
As a chemical intermediate, it is used in the synthesis of various organic compounds, which could potentially influence multiple biochemical pathways depending on the final products .
Pharmacokinetics
As a chemical intermediate, its pharmacokinetic properties would largely depend on the final compounds it is used to synthesize .
Result of Action
As a chemical intermediate, its effects would largely depend on the final compounds it is used to synthesize .
Action Environment
It is known that this compound is corrosive and should be handled with care . It should be used in a well-ventilated area to avoid inhalation of toxic gases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-fluoro-5-nitrobenzoyl chloride generally involves the reaction of 2-Chloro-4-fluoro-5-nitrobenzoic acid with thionyl chloride (SOCl2). The reaction is typically carried out under reflux conditions, where the benzoic acid derivative is treated with thionyl chloride, resulting in the formation of the corresponding benzoyl chloride .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, reaction time, and the use of appropriate catalysts to facilitate the conversion .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-fluoro-5-nitrobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzoyl chloride functional group.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols can react with this compound to form amides or esters, respectively.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) can be used to reduce the nitro group.
Major Products:
Amides and Esters: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-Chloro-4-fluoro-5-nitrobenzoyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical agents, particularly those requiring specific functional groups for activity.
Material Science: It is employed in the synthesis of materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
- 2-Chloro-5-fluoro-4-nitrobenzoyl chloride
- 2-Chloro-4-fluoro-5-nitrobenzoic acid
- 2-Chloro-4-fluoro-5-nitrobenzotrichloride
Uniqueness: 2-Chloro-4-fluoro-5-nitrobenzoyl chloride is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties. The combination of chloro, fluoro, and nitro groups on the benzene ring enhances its reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and form diverse products further distinguishes it from similar compounds .
Properties
IUPAC Name |
2-chloro-4-fluoro-5-nitrobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2FNO3/c8-4-2-5(10)6(11(13)14)1-3(4)7(9)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEPGSXLLLUYDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50568600 | |
| Record name | 2-Chloro-4-fluoro-5-nitrobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50568600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120890-66-6 | |
| Record name | 2-Chloro-4-fluoro-5-nitrobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50568600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(trans,trans-4-Butylcyclohexyl)phenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B40569.png)
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25,30-Hexakis[[tert-butyl(dimethyl)silyl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B40570.png)








![5-(chloromethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B40593.png)
